molecular formula C3H2N4 B3021456 1H-1,2,3-Triazole-4-carbonitrile CAS No. 18755-49-2

1H-1,2,3-Triazole-4-carbonitrile

Cat. No. B3021456
CAS RN: 18755-49-2
M. Wt: 94.08 g/mol
InChI Key: UVQSQWZYJWNHSU-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carbonitrile is a chemical compound . It is a derivative of the 1H-1,2,3-Triazole family . These compounds are synthesized in high yields by the reaction of azidophenyl phenylselenides with a range of α-keto nitriles .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4-carbonitrile involves the reaction of azidophenyl phenylselenides with a range of α-keto nitriles . This reaction is carried out in DMSO as the solvent in the presence of a catalytic amount of Et2NH .


Chemical Reactions Analysis

The synthesized 1H-1,2,3-Triazole-4-carbonitriles can be readily transformed into more complex products via a cycloaddition protocol with NaN3 . This affords bifunctional hybrids containing triazole and tetrazole systems in good to excellent yields .

Scientific Research Applications

Medicinal Chemistry

1H-1,2,3-Triazole-4-carbonitrile derivatives have been investigated for their medicinal properties. Notably, they exhibit c-Met inhibition, which is relevant in cancer research. For instance, the clinical candidate Savolitinib contains a 1H-1,2,3-triazole-fused pyrazine core and inhibits mesenchymal–epithelial transition factor (c-Met) protein kinase . Additionally, these compounds have shown GABA A allosteric modulating activity, making them potential candidates for neurological drug development.

Polymer Chemistry

1H-1,2,3-Triazole-4-carbonitrile-based structures have been integrated into polymers. For instance, they have been used in solar cell materials, contributing to improved energy conversion efficiency. The incorporation of these heterocycles enhances the performance of organic photovoltaic devices .

Antiproliferative Agents

Certain 1H-1,2,3-triazole-4-carbonitrile derivatives exhibit antiproliferative activity against cancer cells. For example, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells . These findings highlight their potential as novel chemotherapeutic agents.

Nitrogen-Rich Energetic Salts

Researchers have explored the synthesis of energetic salts using 1H-1,2,3-triazole-4-carbonitrile derivatives. These compounds serve as precursors to highly functionalized tetrazoles, contributing to the development of nitrogen-rich cations with enhanced energetic properties .

Enzyme Inhibition

Compounds based on the 4-amino-1,2,3-triazole core have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1). IDO1 inhibition is relevant in immuno-oncology research, and these derivatives represent promising targets for drug development .

Safety and Hazards

The safety data sheet for 1H-1,2,3-Triazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1H-1,2,3-Triazole-4-carbonitrile is the serotonin transporter (SERT) . SERT is a type of membrane transport protein that transports serotonin from the synaptic cleft back into the presynaptic neuron. This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep.

Mode of Action

1H-1,2,3-Triazole-4-carbonitrile interacts with its target, SERT, by binding to it . This binding affinity is even higher than that of fluoxetine and serotonin, suggesting a competitive inhibition . In addition to SERT, the compound also shows affinity to other serotonergic receptors involved in antidepressant effects: 5HT1a, 5HT2a, and 5HT3 .

Biochemical Pathways

The compound’s interaction with serotonergic receptors suggests it may influence theserotonergic system . This system is involved in many physiological processes, including mood regulation, social behavior, appetite, and sleep. Disruptions in this system have been linked to various psychiatric disorders, including depression and anxiety.

Pharmacokinetics

Triazole derivatives are generally known for their excellent bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.

Result of Action

The primary result of the action of 1H-1,2,3-Triazole-4-carbonitrile is an antidepressant-like effect . This is evidenced by significant reductions in the immobility time of mice submitted to a forced swimming test . This suggests that the compound may have potential therapeutic applications in the treatment of depression.

Action Environment

The action of 1H-1,2,3-Triazole-4-carbonitrile, like many other compounds, can be influenced by various environmental factors. For instance, the compound has been found to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and temperature.

properties

IUPAC Name

2H-triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQSQWZYJWNHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412929
Record name 4-Cyano-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4-carbonitrile

CAS RN

412311-35-4, 18755-49-2
Record name 4-Cyano-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazole-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 1H-1,2,3-Triazole-4-carbonitriles?

A1: 1H-1,2,3-Triazole-4-carbonitriles can be synthesized through various methods. One approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine using dimethyl sulfoxide as the solvent []. Another method utilizes readily available 1H-1,2,3-triazole-4-carboxylic acids as starting materials, which are then transformed into the desired 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles through a series of reactions []. Additionally, 1,3-dipolar cycloaddition reactions between fluoro-substituted 3-aryl-propynenitriles and benzyl azide can yield 3-benzyl-5-aryl-3H-[1,2,3]triazole-4-carbonitrile and 1-benzyl-5-aryl-1H-[1,2,3]-triazole-4-carbonitrile [].

Q2: What are the potential therapeutic applications of 1H-1,2,3-Triazole-4-carbonitrile derivatives?

A2: Research suggests that 1H-1,2,3-Triazole-4-carbonitrile derivatives show promise as potential drug candidates, particularly in the realm of anti-cancer and antidepressant therapies. For example, these compounds can serve as building blocks for the creation of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are being investigated for their anticancer properties []. Furthermore, certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, like SeTACN (5-(4-methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile), exhibit promising antidepressant-like effects in mice models. Notably, SeTACN demonstrated affinity for the serotonin transporter (SERT) exceeding that of fluoxetine and serotonin, hinting at its potential as a competitive SERT inhibitor [].

Q3: How can 1H-1,2,3-Triazole-4-carbonitriles be further functionalized for broader applications?

A3: The inherent reactivity of the carbonitrile group within 1H-1,2,3-Triazole-4-carbonitriles allows for diverse functionalization, expanding their potential applications. A noteworthy example is the cycloaddition reaction with sodium azide, which transforms these compounds into bifunctional hybrids incorporating both triazole and tetrazole rings. These hybrids hold promise for various applications due to their unique properties [].

Q4: What computational chemistry approaches are being employed to study 1H-1,2,3-Triazole-4-carbonitriles?

A4: Computational chemistry plays a crucial role in understanding the properties and behavior of 1H-1,2,3-Triazole-4-carbonitriles. Density functional theory (DFT) calculations are employed to investigate various aspects, including structural properties, spectroscopic characteristics, non-linear optical properties, natural bond orbital analysis, thermal stability, and photophysical behavior []. Docking studies are also utilized to predict the binding affinities of these compounds with biological targets like SERT and DAT, providing insights into their potential mechanisms of action [].

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